molecular formula C20H36N2O5 B8112713 di-tert-butyl 4,4'-Oxybis(piperidine-1-carboxylate)

di-tert-butyl 4,4'-Oxybis(piperidine-1-carboxylate)

Cat. No.: B8112713
M. Wt: 384.5 g/mol
InChI Key: XPFCRXRGCSKEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl 4,4'-Oxybis(piperidine-1-carboxylate) is a bifunctional synthetic intermediate designed for advanced pharmaceutical research and drug discovery. This compound features two piperidine rings, each protected by a tert-butoxycarbonyl (Boc) group and linked by an oxygen bridge, creating a versatile scaffold for the development of novel bioactive molecules. The Boc protecting groups are a critical feature, as they are well-known for their stability and can be readily removed under mild acidic conditions to reveal secondary amines for further functionalization . This makes the reagent exceptionally valuable for constructing complex molecular architectures, particularly in parallel synthesis and combinatorial chemistry. The primary research application of this compound is as a key precursor in the synthesis of potential therapeutic agents. Piperidine derivatives are prevalent in medicinal chemistry and have demonstrated a wide range of biological activities. For instance, related piperidine and piperazine compounds are documented in scientific literature as inhibitors of monoamine reuptake (targeting dopamine, noradrenaline, and serotonin) and as selective serotonin reuptake inhibitors (SSRIs), which are relevant for the treatment of central nervous system (CNS) disorders such as depression and panic disorders . Furthermore, the oxygen bridge in its structure can serve as a bioisostere, influencing the molecule's conformation, solubility, and binding properties in the final target compound. Researchers can utilize this building block to develop multivalent ligands, which are increasingly investigated for the treatment of pain and depression . The compound is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O5/c1-19(2,3)26-17(23)21-11-7-15(8-12-21)25-16-9-13-22(14-10-16)18(24)27-20(4,5)6/h15-16H,7-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFCRXRGCSKEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of di-tert-butyl 4,4'-Oxybis(piperidine-1-carboxylate) typically involves multi-step organic reactions. Common methods include:

  • Esterification : Reacting piperidine derivatives with tert-butyl esters.
  • Ether Formation : Utilizing coupling reactions to link the piperidine units.

These synthetic routes ensure high yields of pure compounds suitable for further applications in research and industry.

Biological Activities

Preliminary studies indicate that di-tert-butyl 4,4'-Oxybis(piperidine-1-carboxylate) exhibits notable biological activities. Key areas of investigation include:

  • Antimicrobial Properties : Studies suggest potential efficacy against various pathogens.
  • Neuropharmacological Effects : Its interaction with neurotransmitter systems is being explored for implications in treating neurological disorders.

Further research is required to elucidate the mechanisms of action and therapeutic potential of this compound.

Applications in Drug Development

Di-tert-butyl 4,4'-Oxybis(piperidine-1-carboxylate) serves as a building block in the synthesis of pharmaceuticals. Its derivatives are being investigated for:

  • Ligands for Receptors : The compound's ability to interact with biological targets makes it a candidate for developing receptor ligands.
  • Prodrugs : Modifications can enhance bioavailability and target specificity.

Interaction Studies

Research into the interactions of di-tert-butyl 4,4'-Oxybis(piperidine-1-carboxylate) with various biological targets is crucial for advancing its development as a therapeutic agent. Key areas include:

  • Vesicular Acetylcholine Transporter (VAChT) : Compounds related to this structure have shown binding affinities that suggest potential therapeutic applications in cognitive disorders .
  • Fatty Acid Amide Hydrolase (FAAH) : Inhibition studies indicate possible roles in modulating the endocannabinoid system, which could be beneficial for anxiety and other CNS-related disorders .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological or chemical changes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Di-tert-butyl [4,4'-bipiperidine]-1,1'-dicarboxylate (CAS 165528-89-2)

  • Properties : The absence of an oxygen bridge reduces conformational flexibility compared to the target compound. This structural rigidity may limit its utility in applications requiring dynamic binding interactions.
  • Applications : Used in peptide coupling and as a building block in heterocyclic chemistry .

tert-Butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate (CAS 896103-62-1)

  • Structure: A mono-piperidine derivative with a methylaminoethyl side chain.
  • Properties : The side chain introduces polar functionality, increasing water solubility relative to the target compound.
  • Applications : Employed in neurotransmitter analog synthesis due to its amine group .

Oxybis-Linked Compounds in Coordination Chemistry

Lanthanide 4,4'-Oxybis(benzoates) (Ln₂oba₃·nH₂O)

  • Structure : Utilizes 4,4'-oxybis(benzoic acid) (H₂oba) as a linker for lanthanide ions (La–Lu).
  • Properties : Insoluble in water and organic solvents, contrasting sharply with the target compound’s organic solubility. The rigid aromatic backbone of H₂oba enables crystalline metal-organic frameworks (MOFs) but lacks the steric protection of tert-butyl groups .
  • Applications : MOFs for catalysis or luminescence, unlike the pharmaceutical focus of the target compound .

TMU-4 and TMU-5 MOFs

  • Structure: Pillared MOFs constructed using H₂oba and N-donor ligands like 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene (bpdb).
  • Properties : The -CH₂- group in H₂oba analogs (e.g., 4,4'-methylenedibenzoic acid) introduces flexibility, whereas the target compound’s oxygen bridge may limit MOF formation due to steric bulk from tert-butyl groups .
  • Applications : Gas storage and separation, diverging from the target compound’s role in drug synthesis .

Functional and Solubility Comparisons

Compound Solubility Key Functional Groups Primary Applications
Di-tert-butyl 4,4'-Oxybis(piperidine-1-carboxylate) High in organic solvents tert-butyl esters, oxygen bridge Antimalarial drug intermediates
Ln₂oba₃·nH₂O Insoluble Carboxylate, oxybis(aromatic) Luminescent MOFs
Di-tert-butyl [4,4'-bipiperidine]-1,1'-dicarboxylate Moderate in DMF/DCM Bipiperidine, tert-butyl Peptide coupling
TMU-4/TMU-5 MOFs Insoluble Carboxylate, pyridyl ligands Gas storage

Biological Activity

Di-tert-butyl 4,4'-Oxybis(piperidine-1-carboxylate) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

Di-tert-butyl 4,4'-Oxybis(piperidine-1-carboxylate) is characterized by its unique piperidine structure with two tert-butyl groups and an oxybis linkage, which contributes to its stability and reactivity. The molecular formula is C18H34N2O4C_{18}H_{34}N_2O_4, and its structural representation is as follows:

\text{Structure }\text{ C CH 3 3 2N C O C 5H 10}N-O-C(=O)-C_5H_{10}N}

The biological activity of di-tert-butyl 4,4'-Oxybis(piperidine-1-carboxylate) is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may function as an enzyme inhibitor , receptor modulator , and signaling pathway regulator . The precise mechanism can vary based on the biological context and specific molecular interactions.

Enzyme Inhibition

Research indicates that di-tert-butyl 4,4'-Oxybis(piperidine-1-carboxylate) exhibits notable enzyme inhibition properties. For instance, it has been shown to inhibit certain proteases involved in cellular signaling pathways, which can influence processes such as apoptosis and cell proliferation .

Receptor Binding

The compound has been investigated for its potential to bind to various receptors, including GABA_A receptors. Studies have demonstrated that modifications in the piperidine structure can enhance binding affinity and efficacy compared to other piperidine derivatives .

Cytotoxicity Assays

A significant aspect of the biological evaluation of di-tert-butyl 4,4'-Oxybis(piperidine-1-carboxylate) involves assessing its cytotoxic effects on cancer cell lines. In a study evaluating cytotoxicity against the NCI-H460 human lung cancer cell line, compounds similar to di-tert-butyl derivatives were tested. The results indicated moderate cytotoxic activity with IC50 values ranging from 30 μM to over 50 μM for various derivatives .

CompoundIC50 (μM)
Compound A33.37
Compound B32.06
Compound C>100

Neuropharmacological Effects

In addition to its cytotoxic properties, di-tert-butyl 4,4'-Oxybis(piperidine-1-carboxylate) has been explored for neuropharmacological effects. It has been found to modulate GABA_A receptor activity, potentially offering anxiolytic effects. A library of piperidine analogues was synthesized to evaluate their efficiency in enhancing chloride currents through GABA_A receptors .

Preparation Methods

Synthesis of tert-Butyl 4-Hydroxypiperidine-1-carboxylate

The foundational intermediate for all routes is tert-butyl 4-hydroxypiperidine-1-carboxylate, synthesized via Boc protection of 4-hydroxypiperidine. In a representative procedure, 4-hydroxypiperidine is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP in dichloromethane or THF at 0–25°C. Quantitative yields (>95%) are typically achieved, with purification via silica gel chromatography.

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction is a pivotal method for constructing ether linkages between two alcohols, leveraging triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This approach is particularly advantageous for coupling sterically hindered alcohols.

Reaction Mechanism and Conditions

In the context of di-tert-butyl 4,4'-oxybis(piperidine-1-carboxylate), two equivalents of tert-butyl 4-hydroxypiperidine-1-carboxylate undergo Mitsunobu coupling. The reaction proceeds via formation of an oxyphosphonium intermediate, followed by nucleophilic attack by the second alcohol. Optimal conditions involve THF or DMF as solvents, with reactions typically complete within 12–24 hours at 0–25°C.

Yield and Scalability

Experimental data from analogous ether syntheses (e.g., thiazolo[5,4-c]pyridine derivatives) report yields of 64–73% under reflux conditions. However, scaling this reaction introduces challenges, including the stoichiometric use of PPh₃ and DEAD, which generate significant byproducts. Patent WO2014200786A1 notes that substituting DIAD for DEAD improves reproducibility at larger scales.

Williamson Ether Synthesis Approach

Williamson ether synthesis offers a complementary route, relying on nucleophilic substitution between an alkoxide and an alkyl halide or sulfonate. This method is favored for its operational simplicity and compatibility with diverse leaving groups.

Tosylation of tert-Butyl 4-Hydroxypiperidine-1-carboxylate

The hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate is activated via tosylation using p-toluenesulfonyl chloride (TsCl) in pyridine or dichloromethane. The resulting tert-butyl 4-tosyloxypiperidine-1-carboxylate serves as the electrophilic partner in the Williamson reaction.

Alkoxide Generation and Coupling

A second equivalent of tert-butyl 4-hydroxypiperidine-1-carboxylate is deprotonated with NaH or K₂CO₃ to form the alkoxide, which displaces the tosylate group in a polar aprotic solvent (e.g., DMF or DMSO). Yields of 47–99% have been reported for analogous piperidine etherifications, depending on the leaving group and base.

Copper-Mediated Ullmann-Type Coupling

Copper-catalyzed couplings provide a transition-metal-assisted route to symmetric ethers, circumventing the need for pre-functionalized electrophiles. This method is less explored for piperidine systems but holds promise for large-scale applications.

Reaction Parameters

A hypothetical pathway involves reacting tert-butyl 4-iodopiperidine-1-carboxylate with a copper(I) catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) in the presence of a base (Cs₂CO₃). The iodide serves as the leaving group, with the ether bond forming via a Ullmann coupling mechanism.

Limitations and Prospects

While this method avoids stoichiometric reagents, the synthesis of tert-butyl 4-iodopiperidine-1-carboxylate requires additional steps, such as iodination of Boc-protected 4-hydroxypiperidine. Yields remain speculative but could align with those observed in aryl ether syntheses (50–70%).

Comparative Analysis of Methodologies

MethodYield RangeScalabilityCost EfficiencyStereochemical Control
Mitsunobu Reaction64–73%ModerateLowHigh
Williamson Synthesis47–99%HighModerateModerate
Ullmann Coupling~50–70%HighHighLow

Key Observations :

  • The Mitsunobu reaction excels in stereochemical fidelity but is cost-prohibitive for industrial-scale synthesis.

  • Williamson ether synthesis balances yield and scalability, though tosylate activation adds synthetic steps.

  • Ullmann coupling remains underexplored but merits investigation for green chemistry applications.

Q & A

Q. What are the recommended safety protocols for handling di-tert-butyl 4,4'-oxybis(piperidine-1-carboxylate) in laboratory settings?

  • Methodological Answer : When handling this compound, researchers should adhere to standard precautions for irritants and potential acute toxicity. Use respiratory protection (e.g., N95 masks or fume hoods), nitrile gloves for hand protection, and safety goggles with side shields. Ensure immediate access to eye wash stations and emergency showers. Toxicity data is limited, but preliminary classifications suggest acute toxicity via oral, dermal, or inhalation routes (Category 4 under EU-GHS). Always consult updated safety sheets and conduct risk assessments before use .

Q. What synthetic strategies are effective for preparing di-tert-butyl 4,4'-oxybis(piperidine-1-carboxylate) with high purity?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions using tert-butyl-protected piperidine precursors. For example, fluorene-based monomers can be synthesized via alkylation of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate under inert conditions. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity using HPLC (>95%) or NMR spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., IR, NMR) when characterizing derivatives of this compound?

  • Methodological Answer : Discrepancies in spectroscopic data often arise from conformational flexibility or solvent effects. For IR, ensure anhydrous sample preparation to avoid water interference. For NMR, use deuterated solvents (e.g., CDCl₃) and compare coupling constants with computational models (DFT). Cross-validate with X-ray crystallography or mass spectrometry (HRMS) to confirm molecular geometry. Case studies in lanthanide coordination polymers demonstrate that peak shifts in IR (e.g., C=O stretches at ~1700 cm⁻¹) can indicate metal-ligand interactions .

Q. What methodological considerations are critical when incorporating this compound into coordination polymer design for catalytic applications?

  • Methodological Answer : The tert-butyl groups provide steric bulk, influencing ligand geometry and metal coordination. Optimize metal-to-ligand ratios (e.g., 1:1 or 1:2) during hydrothermal synthesis to control polymer dimensionality. For example, Ni(II) or Pb(II) coordination polymers require precise pH control (5–7) and temperatures (120–150°C) to stabilize 2D/3D frameworks. Characterize porosity via BET surface area analysis and assess catalytic activity using probe reactions (e.g., CO₂ reduction). Thermal stability studies (TG-DSC) are essential to ensure framework integrity under operational conditions .

Q. How should researchers interpret conflicting thermal decomposition data for derivatives of this compound?

  • Methodological Answer : Thermal decomposition pathways (e.g., dehydration followed by ligand degradation) vary with experimental conditions (air vs. nitrogen atmospheres). Use coupled TG-FTIR to identify gas-phase products (e.g., CO₂, H₂O) and differentiate between oxidative and pyrolytic degradation. For lanthanide complexes, mass loss at 200–300°C typically corresponds to tert-butyl group removal, while collapse of the piperidine backbone occurs above 400°C. Compare DSC curves to identify exothermic/endothermic events linked to phase transitions .

Data Contradiction Analysis

Q. How can discrepancies in GHS classifications for this compound be reconciled across regulatory sources?

  • Methodological Answer : Regulatory classifications may differ due to jurisdiction-specific hazard criteria or incomplete toxicological data. For instance, some safety sheets omit GHS classifications due to lack of ecotoxicological studies, while others assign Category 4 toxicity based on structural analogs. Researchers should cross-reference the latest ECHA, ACGIH, or NITE publications and conduct in vitro assays (e.g., Ames test for mutagenicity) to fill data gaps. Document all assumptions in risk assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.